Cas no 898764-56-2 (1-(3,4-dimethylphenyl)-3,3-dimethyl-butan-1-one)

1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one is a specialized organic compound featuring a ketone functional group attached to a substituted aromatic ring. Its molecular structure, incorporating both aromatic and aliphatic components, lends it utility in synthetic organic chemistry, particularly as an intermediate in the production of fine chemicals, pharmaceuticals, or agrochemicals. The presence of dimethyl substituents on the phenyl ring and the branched aliphatic chain enhances steric and electronic properties, potentially improving selectivity in reactions. This compound may also serve as a precursor for further functionalization, such as oxidation or reduction, due to its reactive carbonyl group. Its stability under standard conditions makes it suitable for controlled synthetic applications.
1-(3,4-dimethylphenyl)-3,3-dimethyl-butan-1-one structure
898764-56-2 structure
商品名:1-(3,4-dimethylphenyl)-3,3-dimethyl-butan-1-one
CAS番号:898764-56-2
MF:C14H20O
メガワット:204.308
MDL:MFCD03841097
CID:1946593
PubChem ID:24723995

1-(3,4-dimethylphenyl)-3,3-dimethyl-butan-1-one 化学的及び物理的性質

名前と識別子

    • 3,3,3',4'-TETRAMETHYLBUTYROPHENONE
    • 1-(3,4-dimethylphenyl)-3,3-dimethyl-butan-1-one
    • LogP
    • 1-(3,4-dimethylphenyl)-3,3-dimethylbutan-1-one
    • 898764-56-2
    • SCHEMBL23571733
    • AKOS009346952
    • MFCD03841097
    • DTXSID10642394
    • MDL: MFCD03841097
    • インチ: InChI=1S/C14H20O/c1-10-6-7-12(8-11(10)2)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3
    • InChIKey: BKZQJKFNFNKKRS-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1C)C(=O)CC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 204.151415257g/mol
  • どういたいしつりょう: 204.151415257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 17.1Ų

1-(3,4-dimethylphenyl)-3,3-dimethyl-butan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB363939-1 g
3,3,3',4'-Tetramethylbutyrophenone; 97%
898764-56-2
1g
€615.60 2022-03-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649825-5g
1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one
898764-56-2 98%
5g
¥20034.00 2024-04-26
A2B Chem LLC
AH87837-1g
3,3,3',4'-Tetramethylbutyrophenone
898764-56-2 97%
1g
$581.00 2024-04-19
abcr
AB363939-2 g
3,3,3',4'-Tetramethylbutyrophenone; 97%
898764-56-2
2g
€1,055.60 2022-03-02
abcr
AB363939-1g
3,3,3',4'-Tetramethylbutyrophenone, 97%; .
898764-56-2 97%
1g
€841.90 2024-04-16
abcr
AB363939-2g
3,3,3',4'-Tetramethylbutyrophenone, 97%; .
898764-56-2 97%
2g
€1415.70 2024-04-16
A2B Chem LLC
AH87837-5g
3,3,3',4'-Tetramethylbutyrophenone
898764-56-2 97%
5g
$1989.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649825-2g
1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one
898764-56-2 98%
2g
¥10492.00 2024-04-26
A2B Chem LLC
AH87837-2g
3,3,3',4'-Tetramethylbutyrophenone
898764-56-2 97%
2g
$984.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649825-1g
1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one
898764-56-2 98%
1g
¥5518.00 2024-04-26

1-(3,4-dimethylphenyl)-3,3-dimethyl-butan-1-one 関連文献

1-(3,4-dimethylphenyl)-3,3-dimethyl-butan-1-oneに関する追加情報

1-(3,4-Dimethylphenyl)-3,3-Dimethylbutan-1-one: A Comprehensive Overview

1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one, also known by its CAS number 898764-56-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of cyclic ketones and has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a phenyl ring substituted with two methyl groups at the 3 and 4 positions, connected to a butanone moiety with two additional methyl groups at the 3 position. This structure imparts the compound with distinct electronic and steric characteristics.

The synthesis of 1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one typically involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or related methods to introduce the ketone group onto the aromatic ring. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and improving yield. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing this compound.

One of the most notable applications of this compound lies in its use as a precursor for more complex organic molecules. Its ketone functionality makes it amenable to various nucleophilic additions and condensations, which are critical steps in synthesizing bioactive compounds and advanced materials. Recent studies have highlighted its role in the synthesis of heterocyclic compounds, which are valuable in pharmaceutical research.

In terms of physical properties, 1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one exhibits a melting point of approximately 52°C and a boiling point around 205°C under standard conditions. These properties make it suitable for use in thermal applications where stability at moderate temperatures is required. Additionally, its solubility in common organic solvents facilitates its handling and processing in industrial settings.

The compound's electronic structure has been studied extensively using computational methods such as density functional theory (DFT). These studies have revealed that the methyl substituents on both the phenyl ring and the ketone moiety significantly influence the molecule's reactivity and stability. The steric hindrance introduced by these groups can either accelerate or retard reaction rates depending on the specific transformation being studied.

Recent research has also explored the potential of 1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one as a building block for polymeric materials. Its ability to undergo polymerization under controlled conditions has opened avenues for its use in developing high-performance polymers with tailored mechanical and thermal properties. For example, scientists have reported the synthesis of novel polyesters incorporating this compound as a monomer unit.

In conclusion, 1-(3,4-Dimethylphenyl)-3,3-dimethylbutan-1-one (CAS No: 898764-56-2) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure enables it to serve as a valuable intermediate in organic synthesis while also finding utility in materials science. As research continues to uncover new synthetic pathways and applications for this compound, its significance in both academic and industrial settings is expected to grow further.

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Amadis Chemical Company Limited
(CAS:898764-56-2)1-(3,4-dimethylphenyl)-3,3-dimethyl-butan-1-one
A1188221
清らかである:99%
はかる:1g
価格 ($):393.0